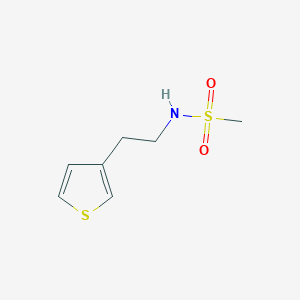

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

説明

特性

IUPAC Name |

N-(2-thiophen-3-ylethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-12(9,10)8-4-2-7-3-5-11-6-7/h3,5-6,8H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGKOXBALPWRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Sulfonamidation of 2-(Thiophen-3-yl)ethylamine

The most straightforward route involves reacting 2-(thiophen-3-yl)ethylamine with methanesulfonyl chloride (MsCl) under basic conditions. Adapted from trifluoromethanesulfonamide syntheses, this method proceeds via nucleophilic acyl substitution:

Procedure :

- Activation : 2-(Thiophen-3-yl)ethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0–5°C under nitrogen.

- Base Addition : Triethylamine (1.05 equiv) is added to scavenge HCl.

- Sulfonylation : MsCl (1.05 equiv) is added dropwise, and the mixture is stirred for 1–2 hours.

- Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried (Na₂SO₄), and concentrated.

- Purification : Column chromatography (ethyl acetate/hexane) yields the product as a white solid.

Optimization :

- Temperature Control : Reactions performed below 5°C minimize side products like bis-sulfonamides.

- Solvent Choice : DCM ensures high solubility of intermediates, while ethereal solvents (e.g., THF) reduce reaction rates.

Nickel-Catalyzed Allylic Amination

A novel approach leverages nickel catalysis to couple methanesulfonamide with allylic alcohols or halides bearing thiophene groups. This method, inspired by allylic amination protocols, offers regioselectivity and functional group tolerance.

Procedure :

- Substrate Preparation : Allylic bromide (e.g., 3-(2-bromoethyl)thiophene, 1.5 equiv) is combined with methanesulfonamide (1.2 equiv) in anhydrous acetonitrile.

- Catalyst System : Ni(COD)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and Ti(OiPr)₄ (20 mol%) are added.

- Reaction : The mixture is stirred at 100°C for 12 hours.

- Purification : Flash chromatography (petroleum ether/ethyl acetate) isolates the product.

Key Insights :

Multi-Step Synthesis from Thiophene Derivatives

A patent-derived strategy constructs the thiophene core before introducing the sulfonamide group. While lengthier, this route is advantageous for large-scale production.

Steps :

- Thiophene Formation : 5-Methyl-4-oxo-tetrahydrothiophene-3-carboxylate is treated with methanesulfonyl chloride to form a sulfonate intermediate.

- Aromatization : Sodium sulfide and oxygen convert the intermediate into 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.

- Amination : Reaction with ethylamine followed by sulfonamide coupling yields the target compound.

Challenges :

- Reactivity : Thiophene sulfonyl chlorides are prone to hydrolysis, requiring anhydrous conditions.

- Yield : Multi-step processes typically achieve 40–60% overall yield.

Comparative Analysis of Methods

| Parameter | Direct Sulfonamidation | Nickel-Catalyzed | Multi-Step Synthesis |

|---|---|---|---|

| Yield | 70–85% | 55% | 40–60% |

| Reaction Time | 2–4 hours | 12 hours | 24–48 hours |

| Catalyst Cost | None | High (Ni, Ti) | Low |

| Scalability | Excellent | Moderate | Excellent |

| Functional Tolerance | Moderate | High | Low |

Key Observations :

- Direct sulfonamidation is optimal for small-scale synthesis due to simplicity and high yield.

- Nickel catalysis suits substrates sensitive to harsh conditions but requires expensive ligands.

- Industrial settings favor multi-step routes despite lower yields for streamlined intermediate isolation.

Experimental Optimization and Troubleshooting

Solvent Effects

Catalytic Enhancements

Common Side Reactions

- Bis-Sulfonamide Formation : Excess MsCl or elevated temperatures lead to over-sulfonylation. Mitigated by slow reagent addition.

- Thiophene Ring Oxidation : Aromatization steps require strict oxygen control to avoid sulfone byproducts.

Applications and Derivatives

Pharmacological Activity

Sulfonamides with thiophene moieties exhibit kinase inhibitory activity, though specific data for this compound remain proprietary.

化学反応の分析

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo several types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted sulfonamides.

科学的研究の応用

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic properties.

作用機序

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)methanesulfonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonamide and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Thiophene Ring

(a) N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide (CAS 2034566-70-4)

- Structural Difference : Replaces the thiophen-3-yl group with a 5-(furan-3-yl)thiophen-2-yl moiety.

- Molecular Formula: C${11}$H${13}$NO$3$S$2$ (same as the parent compound) but with a furan substitution altering electronic properties.

(b) N-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- Structural Difference : Features two thiophene rings (2-yl and 3-yl) and a hydroxy group on the ethyl chain, with a trifluoromethylbenzenesulfonamide group.

- Molecular Formula: C${17}$H${14}$F$3$NO$3$S$_3$.

- Impact : The trifluoromethyl group increases lipophilicity and metabolic stability, while the dual thiophene substitution may enhance π-stacking interactions in hydrophobic environments .

Modifications to the Sulfonamide Group

(a) N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (CAS 2034596-88-6)

- Structural Difference : Substitutes the methanesulfonamide’s methyl group with a 4-(trifluoromethyl)phenyl moiety.

- Molecular Formula: C${18}$H${16}$F$3$NO$3$S$_2$.

- Impact : The bulky trifluoromethylphenyl group may sterically hinder interactions with enzymes or receptors, reducing binding efficiency but improving selectivity for specific targets .

(b) USP Sotalol Related Compounds (A, B, and C)

- Compound A: N-(4-Formylphenyl)methanesulfonamide (C$8$H$9$NO$_3$S).

- Compound B: N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (C${12}$H${20}$N$2$O$2$S·HCl).

- Impact: The absence of a thiophene ring in these analogs reduces aromatic interactions but introduces formyl or isopropylamino groups, which may improve solubility or modulate cardiovascular activity (as seen in sotalol derivatives) .

Ethyl Chain Modifications

(a) 1-(4-Fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 946357-28-4)

- Structural Difference: Incorporates a morpholino group on the ethyl chain and a 4-fluorophenyl substituent.

- Impact: The morpholino group enhances water solubility and bioavailability, while the fluorophenyl group improves metabolic stability via reduced cytochrome P450-mediated oxidation .

Key Data Table: Structural and Molecular Comparisons

Research Findings and Implications

- Electronic Effects : Thiophene-containing analogs exhibit stronger π-π stacking than furan or phenyl derivatives, making them suitable for targeting aromatic-rich binding pockets .

- Solubility vs. Lipophilicity: Morpholino or hydroxyl groups improve aqueous solubility, whereas trifluoromethyl or chlorophenyl groups enhance membrane permeability .

- Biological Activity : Thiophene derivatives are prioritized in antiviral and anticancer research due to their heterocyclic reactivity, while sotalol-like analogs are explored for cardiovascular applications .

生物活性

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

N-(2-(thiophen-3-yl)ethyl)methanesulfonamide features a thiophene ring attached to an ethyl chain and a methanesulfonamide group. The presence of the thiophene moiety is significant as it can enhance the compound's interaction with biological targets, potentially improving its pharmacological properties.

The exact mechanism of action of N-(2-(thiophen-3-yl)ethyl)methanesulfonamide is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors. The sulfonamide and thiophene groups likely play crucial roles in modulating biological pathways associated with inflammation, cancer proliferation, and antibacterial activity.

Antibacterial Activity

Research indicates that N-(2-(thiophen-3-yl)ethyl)methanesulfonamide exhibits promising antibacterial properties. It has been investigated against several multidrug-resistant bacterial strains, demonstrating effectiveness particularly against Staphylococcus aureus. The compound's structure allows for specific interactions with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have revealed that N-(2-(thiophen-3-yl)ethyl)methanesulfonamide can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it was tested against various cancer cell lines, where it demonstrated cytotoxic effects comparable to established chemotherapeutic agents .

Case Studies

- Antibacterial Efficacy : In a study involving the evaluation of several thiophene derivatives, N-(2-(thiophen-3-yl)ethyl)methanesulfonamide was found to possess significant antibacterial activity against resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations compared to control substances.

- Cancer Cell Studies : A series of experiments conducted on MCF-7 breast cancer cells revealed that the compound could significantly reduce cell viability. The IC50 value was reported at 15 µM, indicating substantial potency in inducing apoptosis through mechanisms such as caspase activation and modulation of apoptotic pathways .

Table 1: Antibacterial Activity of N-(2-(thiophen-3-yl)ethyl)methanesulfonamide

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Vancomycin | 16 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

| Pseudomonas aeruginosa | 32 | Gentamicin | 64 |

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Control Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 10 |

| FaDu (Hypopharyngeal) | 20 | Bleomycin | 30 |

| A549 (Lung Cancer) | 25 | Cisplatin | 18 |

Q & A

Q. What are the standard synthetic routes for N-(2-(thiophen-3-yl)ethyl)methanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the alkylation of thiophen-3-ylethylamine with methanesulfonyl chloride under inert conditions. Key steps include:

- Step 1 : Thiophen-3-ylethylamine preparation via nucleophilic substitution or coupling reactions .

- Step 2 : Sulfonylation using methanesulfonyl chloride in dichloromethane at 0–5°C, followed by stirring at room temperature for 12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize byproducts like disulfonylated amines.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiophene ring and sulfonamide linkage. For example, thiophen-3-yl protons appear as a triplet (δ 7.2–7.4 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELX software is widely used for refinement, requiring high-resolution data (R-factor < 0.05) .

- HPLC-MS : Validates purity and molecular weight (MW = 245.3 g/mol) with ESI+ peaks at m/z 246.1 [M+H]⁺ .

Advanced Research Questions

Q. How can contradictory structural data (e.g., NMR vs. X-ray) be resolved for thiophene-containing sulfonamides?

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution) or crystal packing forces. Methodological approaches include:

- Variable-Temperature NMR : Identifies conformational flexibility by observing signal coalescence at elevated temperatures .

- DFT Calculations : Compares experimental and computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) to validate crystal structures .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, common in sulfonamide crystals .

Q. What strategies are employed to enhance the compound’s pharmacokinetic profile in drug discovery?

- Metabolic Stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring reduces CYP450-mediated oxidation .

- Solubility Optimization : Co-crystallization with cyclodextrins or salt formation (e.g., sodium or hydrochloride) improves aqueous solubility .

- SAR Studies : Modifying the thiophene’s substitution pattern (e.g., 3-yl vs. 2-yl) impacts target affinity. For example, 3-thiophenyl derivatives show higher ATPase inhibition in cancer cell lines .

Q. How are reaction mechanisms elucidated for sulfonamide-thiophene hybrid syntheses?

- Isotopic Labeling : ¹⁸O tracing in sulfonylation steps confirms the nucleophilic attack mechanism .

- Kinetic Profiling : Monitoring reaction progress via in-situ IR identifies rate-determining steps (e.g., amine deprotonation) .

- Computational Studies : Transition state modeling (e.g., using Gaussian) reveals steric effects from the thiophene ring on sulfonamide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。